6-Isopropyl-2H-chromene

Organic Synthesis Heterocyclic Chemistry Process Chemistry

6-Isopropyl-2H-chromene (CAS 193687-19-3) is a member of the 2H-chromene (2H-1-benzopyran) family, a class of oxygen-containing heterocycles recognized for their presence in bioactive natural products and their utility as synthetic intermediates. This compound is characterized by a benzopyran core with an isopropyl substituent specifically at the 6-position, granting it distinct physicochemical properties compared to other 6-alkyl-2H-chromene analogs.

Molecular Formula C12H14O
Molecular Weight 174.243
CAS No. 193687-19-3
Cat. No. B576239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-2H-chromene
CAS193687-19-3
Synonyms2H-1-Benzopyran,6-(1-methylethyl)-(9CI)
Molecular FormulaC12H14O
Molecular Weight174.243
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OCC=C2
InChIInChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3
InChIKeyWSECVKGDUKFWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropyl-2H-chromene (CAS 193687-19-3) for Synthetic and Medicinal Chemistry Procurement


6-Isopropyl-2H-chromene (CAS 193687-19-3) is a member of the 2H-chromene (2H-1-benzopyran) family, a class of oxygen-containing heterocycles recognized for their presence in bioactive natural products and their utility as synthetic intermediates [1]. This compound is characterized by a benzopyran core with an isopropyl substituent specifically at the 6-position, granting it distinct physicochemical properties compared to other 6-alkyl-2H-chromene analogs. It serves as a key building block in medicinal chemistry for the synthesis of more complex chromene-based libraries and is a known precursor or structural motif in certain pharmaceutical compounds, making its high-purity sourcing critical for reproducible research and development .

Why Generic 6-Alkyl-2H-chromene Substitution Fails for 6-Isopropyl-2H-chromene Procurement


Generic substitution among 6-alkyl-2H-chromenes is not scientifically valid due to the strong dependence of physicochemical properties on the alkyl chain's steric and electronic character. A simple methyl-to-isopropyl change at the 6-position results in a quantifiable difference in key selection parameters like boiling point, density, and lipophilicity (LogP), which directly influences reaction conditions, chromatographic behavior, and downstream biological activity in structure-activity relationship (SAR) studies . These are not interchangeable solvents or simple reagents; they are precision building blocks where the specific alkyl group dictates the final compound's pharmacophore, making exact procurement based on CAS number a critical quality control step for reproducible synthesis .

Quantitative Differentiation Evidence for 6-Isopropyl-2H-chromene (193687-19-3) Against Analogs


Increased Boiling Point Reduces Evaporative Loss in High-Temperature Synthesis vs. 6-Methyl-2H-chromene

The 6-isopropyl analog exhibits a significantly higher predicted boiling point (264.35°C) compared to the 6-methyl analog (238.12°C), offering a wider liquid handling range for high-temperature synthetic transformations before phase change and reducing the risk of uncontrolled evaporative loss in open or refluxing systems .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Reduced Density Offers Different Phase Behavior in Purification vs. 6-Methyl-2H-chromene

6-Isopropyl-2H-chromene has a lower predicted density (1.021 g/cm³) than 6-methyl-2H-chromene (1.068 g/cm³). This 4.4% lower density can alter its behavior in liquid-liquid extractions and flash chromatography, affecting separation selectivity and solvent system optimization during purification .

Chromatography Purification Physicochemical Analysis

Higher Flash Point Indicates Safer Handling Profile Than Lower 6-Alkyl Homologs

The predicted flash point for 6-isopropyl-2H-chromene is 107.82°C, compared to 91.11°C for 6-methyl-2H-chromene. This higher threshold reduces flammability risk during routine laboratory handling and meets less stringent storage classifications, which is a practical factor in procurement and inventory management .

Lab Safety Procurement Chemical Storage

Optimized LogP Value for Enhanced Membrane Permeability in SAR Studies vs. 6-Methyl-2H-chromene

The predicted LogP for 6-isopropyl-2H-chromene is 3.22, while the contributing XLogP3 for 6-methyl-2H-chromene is 2.6. This difference of approximately 0.62 log units indicates a significantly higher lipophilicity for the isopropyl analog, which can improve passive membrane permeability, a critical parameter for optimizing the bioavailability of derived lead compounds .

Medicinal Chemistry Drug Design ADME

Validated Application Scenarios for 6-Isopropyl-2H-chromene (193687-19-3) in Research and Development


Building Block for Chromene-Based Medicinal Chemistry Libraries

The distinct LogP (3.22) and steric profile of 6-isopropyl-2H-chromene, compared to methyl and H-substituted analogs, makes it a specific input for library synthesis aiming to explore higher-lipophilicity chemical space. Sourcing this exact compound ensures the generation of compounds with predictable physicochemical properties for SAR studies targeting membrane-bound receptors [1].

Synthesis of Pharmaceutical Impurity Standards and Metabolites

Compounds containing the 6-isopropyl-2H-chromene core, such as amlexanox, are marketed drugs. This specific chromene serves as a direct precursor or structural analog for synthesizing known and potential impurities or metabolites, requiring procurement of the precise CAS-listed compound for regulatory-grade analytical standard development [1].

Methodology Development for High-Boiling Heterocyclic Substrates

With a boiling point of 264.35°C, this compound serves as a model substrate for developing and testing new high-temperature catalytic reactions for heterocyclic functionalization C-H activation, or cross-coupling that are not feasible with lower-boiling 6-methyl-2H-chromene without a sealed-vessel setup .

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